molecular formula C11H8N4 B14521407 Pyridine, 2-(2-azidophenyl)- CAS No. 62681-29-2

Pyridine, 2-(2-azidophenyl)-

Cat. No.: B14521407
CAS No.: 62681-29-2
M. Wt: 196.21 g/mol
InChI Key: YSUAOLAZLYEBAK-UHFFFAOYSA-N
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Description

Pyridine, 2-(2-azidophenyl)-, is a versatile bifunctional compound that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research. Its structure incorporates both an electron-deficient pyridine ring, which can act as a coordinating ligand or hydrogen bond acceptor, and a reactive aromatic azide group. The ortho-substitution of these functional groups on the benzene ring can lead to unique reactivity, such as facilitating intramolecular interactions or cyclization events. This compound is primarily used in metal-catalyzed reactions, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," for the efficient and reliable synthesis of 1,2,3-triazoles . These triazoles are important pharmacophores and linking units in medicinal chemistry and chemical biology. Furthermore, the azide moiety can serve as a synthetic precursor to nitrogen-containing heterocycles like triazoles and tetrazoles through intra- or intermolecular cyclization reactions , or can be selectively reduced to an amine for further functionalization. Researchers value this compound for constructing complex molecular architectures, such as imidazopyridine-based scaffolds , which are found in compounds with a broad range of biological activities. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62681-29-2

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

2-(2-azidophenyl)pyridine

InChI

InChI=1S/C11H8N4/c12-15-14-11-7-2-1-5-9(11)10-6-3-4-8-13-10/h1-8H

InChI Key

YSUAOLAZLYEBAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 2 2 Azidophenyl Pyridine and Analogous Molecular Frameworks

Direct C-H Azidation Strategies and Mechanistic Insights

Direct C-H azidation has emerged as a powerful and atom-economical approach for the synthesis of aryl azides. This strategy avoids the need for pre-functionalization of the aromatic ring, thereby shortening synthetic sequences.

Copper-Catalyzed Ortho-Azidation of 2-Phenylpyridine (B120327) Systems

Copper catalysis has been instrumental in the development of direct C-H azidation reactions. In 2015, a method was reported for the ortho-azidation of 2-phenylpyridines using benzotriazole (B28993) sulfonyl azide (B81097) (BtSO2N3) as a stable and safe azidating agent. rsc.org This reaction is catalyzed by copper(I) iodide (CuI) in the presence of potassium persulfate (K2S2O8) as an oxidant, affording the corresponding ortho-azido arenes in moderate to excellent yields. rsc.orgrsc.org The reaction tolerates both electron-donating and electron-withdrawing functional groups on the 2-phenylpyridine scaffold. rsc.org

The proposed mechanism for this transformation begins with the coordination of the copper(I) catalyst to the nitrogen of the pyridine (B92270) ring in 2-phenylpyridine. rsc.org The resulting complex then reacts with BtSO2N3 and K2S2O8. A single electron transfer (SET) from the copper center to the aromatic ring is thought to occur, followed by an intramolecular transfer of the azide group to the ortho position of the phenyl ring. rsc.org

Another copper-catalyzed approach utilizes trimethylsilyl (B98337) azide (TMSN3) as the azide source and tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org This method, catalyzed by copper(I) bromide (CuBr), also proceeds under mild conditions and exhibits good functional group tolerance and regioselectivity for the ortho position. rsc.org The mechanism is believed to involve the in-situ generation of an azide radical which then participates in the C-N bond formation. rsc.org

The choice of the azidating agent and oxidant can be crucial. For instance, azido-benziodoxolone has been used as an azide source in copper(II) acetate-catalyzed ortho-azidation of anilines, a related transformation. rsc.org

Table 1: Copper-Catalyzed Ortho-Azidation of 2-Phenylpyridine

CatalystAzide SourceOxidantSolventYieldReference
CuIBtSO2N3K2S2O81,2,3-TrichloropropaneModerate to Excellent rsc.orgrsc.org
CuBrTMSN3TBHPAcetonitrileModerate to Good rsc.org

Role of Directing Groups in Regioselective Functionalization

The regioselectivity of C-H functionalization reactions is often controlled by the presence of a directing group within the substrate. rsc.orgnih.govrsc.org In the case of 2-phenylpyridine, the pyridine nitrogen atom acts as an effective directing group, coordinating to the metal catalyst and positioning it in proximity to the ortho C-H bonds of the phenyl ring. rsc.orgacs.org This chelation-assisted strategy leads to the formation of a stable five-membered metallacyclic intermediate, which is key to achieving high regioselectivity for ortho-functionalization. nih.govrsc.org

The directing ability of the pyridine ring has been widely exploited in various transition metal-catalyzed reactions, including palladium-catalyzed arylations and rhodium-catalyzed C-C, C-N, and C-O bond formations. rsc.orgrsc.orgresearchgate.net While highly effective for ortho-functionalization, the strong coordinating nature of the pyridine nitrogen can also present a challenge when functionalization of the pyridine ring itself is desired. ingentaconnect.com

The concept of using a directing group is not limited to pyridine. Other nitrogen-containing heterocycles like pyrimidine, pyrazole, and thiazole (B1198619) have also been shown to direct ortho-selective C-H azidation. rsc.org Furthermore, other functional groups, such as primary amines, can also direct ortho-azidation in aniline (B41778) derivatives through a similar coordination mechanism. rsc.orgmdpi.com The development of removable directing groups has further expanded the scope of this strategy, allowing for functionalization at positions that are not easily accessible, such as the meta-position. nih.govacs.org

Multicomponent Reaction Approaches and Precursor Synthesis

Multicomponent reactions (MCRs) offer an efficient and convergent approach to the synthesis of complex molecules in a single step, avoiding the isolation of intermediates. bohrium.com These reactions are particularly valuable for building heterocyclic frameworks.

One-Pot Syntheses Incorporating Azidobenzaldehyde and Aminopyridine Components

A notable example of an MCR for the synthesis of azidophenyl-pyridine analogs is the Groebke–Blackburn–Bienaymé (GBB-3CR) reaction. mdpi.comresearchgate.net This three-component reaction involves the condensation of an aldehyde, an amine, and an isocyanide. Specifically, the reaction of 2-azidobenzaldehyde, 2-aminopyridine, and an isocyanide in the presence of a catalyst such as ammonium (B1175870) chloride can afford 2-(2-azidophenyl)-substituted imidazo[1,2-a]pyridine-3-amines in moderate yields. mdpi.comresearchgate.net This one-pot process proceeds under mild conditions at room temperature. mdpi.com

The versatility of the GBB-3CR allows for the introduction of diversity into the final product by varying the isocyanide component. Both aliphatic and aromatic isocyanides have been successfully employed, leading to a range of substituted imidazo[1,2-a]pyridines. mdpi.comresearchgate.net

Table 2: Groebke–Blackburn–Bienaymé Reaction for Azidophenyl-Imidazo[1,2-a]pyridines

AldehydeAmineIsocyanideCatalystSolventYieldReference
2-Azidobenzaldehyde2-Aminopyridinetert-Butyl isocyanideNH4ClMethanol58-69% mdpi.comresearchgate.net
2-Azidobenzaldehyde2-AminopyridineCyclohexyl isocyanideNH4ClMethanol58-69% mdpi.comresearchgate.net
2-Azidobenzaldehyde2-Aminopyridine2,6-Dimethylphenyl isocyanideNH4ClMethanol58-69% mdpi.comresearchgate.net
2-Azidobenzaldehyde2-Aminopyridine4-Methoxyphenyl isocyanideNH4ClMethanol58-69% mdpi.comresearchgate.net

Preparation of Azidophenyl-Substituted Pyridine Intermediates via Established Protocols

The synthesis of 2-(2-azidophenyl)pyridine can also be achieved through more traditional, stepwise approaches that rely on the preparation of key intermediates. For instance, a common strategy involves the synthesis of a substituted pyridine bearing a group that can be subsequently converted to an azide.

One such approach could involve the synthesis of 2-(2-aminophenyl)pyridine as a precursor. This amino-substituted compound can then be converted to the corresponding azide via a diazotization reaction followed by treatment with an azide source, such as sodium azide. The synthesis of di- and triazidophenylpyridines has been reported, starting from the corresponding nitro-substituted phenylpyridines which are reduced to the amines and then converted to the azides. researchgate.net

Another strategy involves the construction of the pyridine ring itself from acyclic precursors that already contain the azidophenyl moiety. For example, a one-pot synthesis of polysubstituted pyridines has been developed involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift, starting from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org While this specific example uses propargyl azide, a similar strategy could potentially be adapted using an azidophenyl-containing precursor.

Convergent and Divergent Synthetic Routes to Azidophenyl-Pyridine Derivatives

The synthesis of functionalized azidophenyl-pyridine derivatives can be approached using both convergent and divergent strategies.

A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then joined together in the final steps. The multicomponent reactions described in section 2.2.1 are excellent examples of convergent synthesis, as they bring together three distinct components in a single, bond-forming cascade. bohrium.commdpi.comresearchgate.net Another convergent approach would be a cross-coupling reaction between a pre-formed azidophenyl-containing species (e.g., an organometallic reagent or a halide) and a suitable pyridine derivative.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. For example, once 2-(2-azidophenyl)pyridine is synthesized, the azide group can serve as a versatile functional handle for further transformations. The azide can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles. It can also be reduced to an amine, which can then be further functionalized, or it can be converted into a nitrene for C-H insertion or other reactions. This allows for the creation of a library of diverse azidophenyl-pyridine derivatives from a single, common precursor. nih.gov

Similarly, the pyridine ring itself can be further functionalized. While the directing effect of the pyridine nitrogen favors ortho-functionalization of the phenyl ring, methods for the functionalization of the pyridine ring at various positions (C2, C3, C4) have been developed, although they can be more challenging. ingentaconnect.comresearchgate.net These methods often involve strategies to temporarily block or modify the coordinating ability of the pyridine nitrogen. ingentaconnect.com By combining the functionalization of both the azidophenyl group and the pyridine ring, a wide array of complex molecules can be accessed through a divergent synthetic approach.

Reactivity Profiles and Mechanistic Investigations of 2 2 Azidophenyl Pyridine

Thermal Decomposition and Intramolecular Cyclization Reactions

The thermal decomposition of 2-(2-azidophenyl)pyridine is a key process that leads to the formation of fused heterocyclic systems through intramolecular reactions. This section explores the specifics of this transformation, including the products formed and the factors influencing the reaction's outcome.

Formation of Fused Pyrido[1,2-b]indazoles through Nitrene Intermediates

The thermolysis of 2-(2-azidophenyl)pyridine results in the quantitative formation of 5λ⁵σ³-pyrido[1,2-b]indazole. rsc.org This intramolecular cyclization proceeds through the initial loss of dinitrogen gas (N₂) from the azide (B81097) group, generating a highly reactive nitrene intermediate. This nitrene then attacks the nitrogen atom of the pyridine (B92270) ring, leading to the fused heterocyclic product.

The reaction has been observed to proceed cleanly in various high-boiling point solvents. rsc.org The formation of the pyrido[1,2-b]indazole (B1253319) system is a notable example of how thermal energy can be used to drive complex intramolecular rearrangements, yielding structurally interesting and potentially useful compounds.

Influence of Solvent Polarity and Temperature on Reaction Outcomes

The choice of solvent plays a crucial role in the thermal decomposition of 2-(2-azidophenyl)pyridine, significantly influencing the product distribution. In non-basic, high-boiling point solvents such as tetralin, mesitylene, or acetophenone, the reaction quantitatively yields 5λ⁵σ³-pyrido[1,2-b]indazole. rsc.org

However, in a basic solvent like di-n-butylamine, the reaction outcome is markedly different. A nearly 1:1 mixture of 5λ⁵σ³-pyrido[1,2-b]indazole and 2-(2-aminophenyl)pyridine is formed. rsc.org This suggests that the basic solvent can intercept the nitrene intermediate or a precursor, leading to the reduction of the azide to an amine.

The temperature is another critical factor, as thermal decomposition requires sufficient energy to induce the extrusion of nitrogen from the azide group. While specific temperature thresholds are not detailed in the provided information, the use of high-boiling point solvents indicates that elevated temperatures are necessary to initiate the reaction. rsc.org

Table 1: Effect of Solvent on the Thermal Decomposition of 2-(2-Azidophenyl)pyridine

Solvent Product(s) Ratio
Tetralin 5λ⁵σ³-Pyrido[1,2-b]indazole Quantitative
Mesitylene 5λ⁵σ³-Pyrido[1,2-b]indazole Quantitative
Acetophenone 5λ⁵σ³-Pyrido[1,2-b]indazole Quantitative
Di-n-butylamine 5λ⁵σ³-Pyrido[1,2-b]indazole and 2-(2-Aminophenyl)pyridine ~1:1

Data sourced from J. Chem. Soc., Perkin Trans. 1, 1977, 74-77. rsc.org

Isomerization Pathways and Product Selectivity

While the primary thermal reaction leads to pyrido[1,2-b]indazole, photochemical conditions can induce isomerization of this product. Irradiation of 5λ⁵σ³-pyrido[1,2-b]indazole in tetrahydrofuran (B95107) at 254 nm leads to its conversion into pyrido[3,2-b]indole. rsc.org This indicates that the initial cyclization product can undergo further rearrangement under specific energetic inputs, highlighting the complexity of the potential energy surface for this system. The selectivity for a particular isomer is therefore highly dependent on the reaction conditions, with thermal pathways favoring the fused indazole and photochemical pathways potentially leading to indole (B1671886) derivatives.

Photochemical Transformations and Excited State Dynamics

The photochemical behavior of 2-(2-azidophenyl)pyridine provides an alternative pathway for generating reactive intermediates and accessing different product scaffolds compared to its thermal decomposition. This section focuses on the photo-induced reactions and the spectroscopic characterization of the transient species involved.

Photoinduced Cleavage of the Azido (B1232118) Group and Generation of Nitrenes

Upon irradiation with UV light, 2-(2-azidophenyl)pyridine undergoes cleavage of the azido group, leading to the formation of a nitrene intermediate. rsc.orgresearchgate.net This process is a common feature of aryl azides and is a powerful method for generating nitrenes under mild conditions. researchgate.net The wavelength of the irradiation can influence the product distribution. For instance, photolysis in cyclohexane (B81311) at 254 or 300 nm gives a 1:2 mixture of pyrido[3,2-b]indole and 5λ⁵σ³-pyrido[1,2-b]indazole, while irradiation at 350 nm results in a 1:5 mixture of the same products. rsc.org

The presence of sensitizers or different solvents can also dramatically alter the reaction outcome. Irradiation in the presence of acetophenone, a triplet sensitizer, leads to the formation of 2-(2-aminophenyl)pyridine as the major product. rsc.org In amine solvents like diethylamine (B46881) or di-n-butylamine, the photolysis results in the formation of 2-dialkylamino-3-(2-pyridyl)-3H-azepines. rsc.org These findings underscore the rich and tunable photochemistry of 2-(2-azidophenyl)pyridine.

Table 2: Product Distribution in the Photolysis of 2-(2-Azidophenyl)pyridine under Various Conditions

Solvent/Additive Wavelength (nm) Product(s) Ratio
Cyclohexane 254 or 300 Pyrido[3,2-b]indole and 5λ⁵σ³-Pyrido[1,2-b]indazole 1:2
Cyclohexane 350 Pyrido[3,2-b]indole and 5λ⁵σ³-Pyrido[1,2-b]indazole 1:5
Cyclohexane/Acetophenone Not specified 2-(2-Aminophenyl)pyridine, Pyrido[3,2-b]indole, and 5λ⁵σ³-Pyrido[1,2-b]indazole Major product is the amine
Diethylamine Not specified 2-Diethylamino-3-(2-pyridyl)-3H-azepine 51% yield
Di-n-butylamine Not specified 2-Di-n-butylamino-3-(2-pyridyl)-3H-azepine 65% yield

Data sourced from J. Chem. Soc., Perkin Trans. 1, 1977, 74-77. rsc.org

Matrix Isolation Spectroscopy of Heterocyclic Nitrenes Derived from Azidopyridines

Matrix isolation spectroscopy is a powerful technique used to study highly reactive species like nitrenes by trapping them in an inert gas matrix at cryogenic temperatures. researchgate.net The low-temperature photolysis of azidopyridines allows for the direct observation and characterization of the resulting heterocyclic nitrenes. researchgate.net

Studies on various azidopyridines have shown that the photochemically generated triplet nitrenes can be characterized by their absorption bands and zero-field splitting parameters in electron spin resonance (ESR) spectroscopy. researchgate.net For example, the photolysis of 2,4- and 2,6-diazidopyridine derivatives under frozen matrix conditions (77 K) allowed for the investigation of their ESR spectra. researchgate.net While specific data for the nitrene derived from 2-(2-azidophenyl)pyridine is not explicitly detailed in the provided search results, the general principles established for other azidopyridines are applicable. These studies provide valuable insights into the electronic structure and reactivity of these transient intermediates.

Photocyclization Leading to Pyrido[3,2-b]indole and Other Annulated Systems

The irradiation of 2-(2-azidophenyl)pyridine initiates a cascade of reactions, primarily leading to the formation of annulated heterocyclic systems. The photochemical reaction of 2-(2-azidophenyl)pyridine in a solvent like cyclohexane results in the formation of a mixture of pyrido[3,2-b]indole and 5λ⁵σ³-pyrido[1,2-b]indazole. rsc.org The ratio of these products is dependent on the irradiation wavelength, with irradiation at 254 or 300 nm yielding a 1:2 mixture of pyrido[3,2-b]indole and the pyridoindazole, while irradiation at 350 nm produces a 1:5 mixture. rsc.org

Interestingly, the pyrido[1,2-b]indazole is not a terminal product under all photochemical conditions. Further irradiation of 5λ⁵σ³-pyrido[1,2-b]indazole in tetrahydrofuran at 254 nm can convert it into pyrido[3,2-b]indole. rsc.org This suggests a sequential reaction pathway where the initially formed pyridoindazole can rearrange to the more stable pyridoindole. The mechanisms for these thermal and photochemical transformations are a subject of detailed study. rsc.org

In the presence of sensitizers like acetophenone, the photoreaction of 2-(2-azidophenyl)pyridine yields the corresponding amine, 2-(2-aminophenyl)pyridine, along with smaller quantities of the heterocyclic products. rsc.org Furthermore, when the irradiation is carried out in the presence of nucleophilic amines such as diethylamine or di-n-butylamine, the azide is transformed into the corresponding 2-dialkylamino-3-(2-pyridyl)-3H-azepine in significant yields. rsc.org

Quantum Yield Dependence on Molecular Structure and Protonation State

The efficiency of the photodissociation of the azido group, quantified by the quantum yield (Φ), is sensitive to the electronic properties of the heterocyclic system and its protonation state. researchgate.net The quantum yield is defined as the number of specific events occurring per photon absorbed by the system. edinst.com For azido compounds, this typically refers to the quantum yield of azido group photodissociation.

Protonation of the heterocyclic nitrogen atom has a notable effect on the quantum yield. For 4-azidopyridine (B1251144) and 4-azidoquinoline (B3382245), protonation leads to a decrease in the photodissociation quantum yield (Φ = 0.22–0.37). researchgate.netresearchgate.net This reduction is thought to be connected to an increased barrier for electron density transfer from the now positively charged aromatic nucleus to the azido group. researchgate.net In some cases, such as with 9-(4'-azidophenyl)acridine, protonation can reduce the quantum yield by as much as two orders of magnitude. researchgate.net This ability to control the quantum yield by altering the acidity of the medium presents opportunities for developing photosensitive systems. researchgate.net

The following table summarizes the effect of protonation on the quantum yield of related azido-heterocyclic compounds.

CompoundFormQuantum Yield (Φ)Solvent
4-AzidopyridineNeutral0.8Acetonitrile
4-AzidopyridineProtonated0.2-0.3Acetonitrile
4-AzidoquinolineNeutral0.49–0.83Acetonitrile
4-AzidoquinolineProtonated0.22–0.37Acetonitrile
9-(4-Azidophenyl)acridineNeutral0.82Not Specified
9-(4-Azidophenyl)acridineProtonated6.9 x 10⁻³Not Specified

Table 1: Effect of Protonation on the Quantum Yield of Photodissociation for Related Azido-Heterocyclic Compounds. Data sourced from researchgate.netresearchgate.net.

Copper-Catalyzed Reactions

Copper catalysis opens up another significant avenue of reactivity for 2-(2-azidophenyl)pyridine, most notably the azide-alkyne cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-(2-Azidophenyl)pyridine

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and highly selective synthesis of 1,2,3-triazoles. nih.govacs.org This reaction transforms organic azides and terminal alkynes into the corresponding 1,4-disubstituted 1,2,3-triazoles with high yields under mild conditions. nih.govbeilstein-journals.org The use of a copper(I) catalyst dramatically accelerates the reaction by up to 10⁷ times compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. nih.govbeilstein-journals.org

A highly efficient CuAAC has been developed for 2-azidopyridine (B1249355) derivatives using copper(I) acetate (B1210297) as the catalyst for the preparation of 1-(pyridin-2-yl)-1,2,3-triazoles. rsc.org The mechanism of CuAAC is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing metallocycle that ultimately leads to the triazole product. acs.orgacs.org

A hallmark of the CuAAC reaction is its exceptional regioselectivity, almost exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.govbeilstein-journals.org This high selectivity is a direct consequence of the copper-catalyzed mechanism. In contrast, the uncatalyzed thermal cycloaddition typically results in a mixture of both 1,4- and 1,5-regioisomers. nih.gov

Computational studies on dinuclear copper(I)-catalyzed azide-alkyne cycloadditions (Cu₂AAC) have further explored the origins of this regioselectivity. nih.gov These studies suggest that the presence of two copper ions can create an electrophilic site on the external alkyne carbon, which then undergoes a donor-acceptor interaction with the azide molecule. nih.gov The differences between the pathways leading to the 1,4- and 1,5-isomers arise from secondary interactions and the specific nitrogen atom involved in the formation of the second N-C bond. nih.gov While metal-free azide-alkyne cycloadditions can occur, they often exhibit poor regioselectivity, highlighting the critical role of the copper catalyst in directing the reaction outcome. springernature.com

Under certain conditions, the CuAAC reaction can face competition from other reaction pathways, most notably the reduction of the azide group. In the case of 2-(2-azidophenyl)-4,5-diaryloxazoles, a molecule with a similar 2-azidophenyl moiety, the CuSO₄/ascorbate-mediated 'click' reaction with arylacetylenes showed that the reduction of the azide to the corresponding amine predominated over the desired triazole formation. researchgate.netscispace.com This suggests that a formal reduction of the aryl azide to the aryl amine can be a significant side reaction. researchgate.net

The mechanism of this reduction is thought to proceed through the formation of a nitrene intermediate. researchgate.net The presence of copper(II) salts, even in the absence of a conventional reducing agent, has been reported to mediate the reduction of aryl azides. researchgate.net This competing reduction pathway is an important consideration when designing CuAAC reactions with substrates like 2-(2-azidophenyl)pyridine, as the reaction conditions may need to be carefully optimized to favor cycloaddition over reduction.

Ligand Effects on Catalytic Performance

The performance of the copper catalyst in CuAAC reactions can be significantly influenced by the presence of coordinating ligands. Ligands can enhance the rate of the reaction, improve catalyst stability, and prevent the formation of less reactive copper species. beilstein-journals.orgnih.gov

A variety of ligands have been shown to accelerate CuAAC reactions. For instance, 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) derivatives can lead to a two- to three-fold increase in the reaction rate. beilstein-journals.org Tris(2-pyridylmethyl)amine (TPMA) and its analogs have also been investigated, with some derivatives showing a significant rate enhancement while others can slow down the reaction. beilstein-journals.org Diamine ligands, particularly N,N'-dimethyl-substituted diamines, are also effective in promoting copper-catalyzed cross-coupling reactions by preventing the formation of less reactive cuprate (B13416276) structures. nih.gov The choice of ligand can be crucial, with the optimal ligand-to-copper ratio often being a key parameter for maximizing catalytic efficiency. beilstein-journals.org

The following table provides examples of ligands that have been shown to influence the rate of CuAAC reactions.

Ligand ClassSpecific ExamplesEffect on Reaction Rate
Bipyridines & Phenanthrolines2,2'-Bipyridine, 1,10-Phenanthroline2- to 3-fold increase
Tris(2-pyridylmethyl)amines(Py)₃, H(BimH)₂, [Py(BimC4A)₂]Can accelerate or decelerate depending on the specific structure
DiaminesN,N'-DimethylethylenediamineAccelerates reaction
Tris(2-benzimidazolylmethyl)aminesVarious substituted derivativesGreatly accelerate reaction

Table 2: Examples of Ligands and Their Effect on CuAAC Reaction Rates. Data sourced from beilstein-journals.orgnih.gov.

Other Intramolecular Cyclization Cascades of 2-(2-Azidophenyl)pyridine

The strategic placement of an azide group on a phenyl ring attached to a pyridine core in Pyridine, 2-(2-azidophenyl)- creates a versatile precursor for a variety of intramolecular cyclization reactions. The thermal or photochemical decomposition of the azide group generates a highly reactive nitrene intermediate, which can engage in several cascade reactions, leading to the formation of complex fused heterocyclic systems. Beyond nitrene-mediated pathways, the azide itself can participate as a 1,3-dipole or be transformed into other reactive functionalities, such as an iminophosphorane, to initiate cyclization.

Aziridine- and Cyclopropane-Fused Quinolone Formation from Azidophenyl Precursors

While not starting directly from Pyridine, 2-(2-azidophenyl)-, related azidophenyl precursors demonstrate a powerful strategy for synthesizing fused quinolone structures. Research has shown that the intramolecular cyclization of specific azidophenyl-substituted aziridines and cyclopropanes can yield complex polycyclic quinolones. These reactions highlight the synthetic potential of the azidophenyl group to participate in the formation of new heterocyclic rings.

In one study, the cyclization of cis-2-(2-azidophenyl)-1-benzyl-3-ethoxycarbonylaziridines led to the formation of aziridino[2,3-c]quinolin-2-ones. researchgate.netresearchgate.net Similarly, subjecting trans-2-(2-azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylates to cyclization conditions produced cyclopropa[c]quinolin-2-ones. researchgate.netresearchgate.net These transformations underscore a synthetic strategy where the azidophenyl moiety is a key component in building the quinolone skeleton, which is a core structure in many biologically active compounds. researchgate.net The resulting fused systems are valuable intermediates themselves, capable of undergoing further regioselective transformations such as ring-opening or ring-expansion to generate diverse molecular scaffolds. researchgate.netresearchgate.net

Azidophenyl PrecursorReaction ConditionsFused Quinolone ProductReference
cis-2-(2-Azidophenyl)-1-benzyl-3-ethoxycarbonylaziridinesCyclizationAziridino[2,3-c]quinolin-2-ones researchgate.netresearchgate.net
trans-2-(2-Azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylatesCyclizationCyclopropa[c]quinolin-2-ones researchgate.netresearchgate.net

Aza-Wittig Reactions and Subsequent Ring Closures in Complex Heterocycle Synthesis

The aza-Wittig reaction is a powerful tool in heterocyclic synthesis, proceeding via an iminophosphorane intermediate. wikipedia.org This intermediate is typically generated in situ from the reaction of an organic azide, such as Pyridine, 2-(2-azidophenyl)-, with a phosphine, most commonly Triphenylphosphine (PPh₃), in a process known as the Staudinger reaction. thieme-connect.comnih.gov The resulting iminophosphorane can then react with an electrophilic carbonyl group.

In the context of Pyridine, 2-(2-azidophenyl)-, this reaction opens pathways for both intramolecular and intermolecular cyclizations. If the molecule contains a suitably positioned carbonyl group, an intramolecular aza-Wittig reaction can occur, leading to the formation of a fused nitrogen-containing heterocycle. researchgate.net More commonly, the iminophosphorane derived from the azidophenylpyridine precursor is reacted with an external electrophile, such as an isocyanate or a ketone, to initiate a cascade reaction. thieme-connect.com For instance, the reaction with isocyanates yields carbodiimides, which can subsequently cyclize to form quinazoline-based structures. thieme-connect.com This methodology has been successfully applied to synthesize a wide array of complex heterocyclic systems, including imidazo[1,2-c]quinazolines and 1H-pyrimido[2,1-b]quinazoline-2,6-diones from analogous azido-heterocyclic precursors. thieme-connect.com

The thermal decomposition of Pyridine, 2-(2-azidophenyl)- itself provides another route to cyclization, producing 5λ⁵σ³-pyrido[1,2-b]indazole quantitatively in various solvents. rsc.org This demonstrates the inherent tendency of the reactive intermediate formed from the azide to cyclize onto the pyridine nitrogen.

Reaction TypeReactantsKey IntermediateResulting Heterocyclic System (Example)Reference
Staudinger/Aza-WittigAzide + Triphenylphosphine + IsocyanateIminophosphorane, CarbodiimideQuinazolines thieme-connect.com
Staudinger/Aza-WittigAzide + Triphenylphosphine + KetoneIminophosphoraneImines, N-Heterocycles wikipedia.org
Intramolecular Thermal CyclizationPyridine, 2-(2-azidophenyl)-Nitrene (putative)5λ⁵σ³-Pyrido[1,2-b]indazole rsc.org
Intramolecular Aza-WittigAzidoesters + TriphenylphosphineIminophosphoraneOxazolines nih.gov

Electrophilic and Nucleophilic Reactivity at the Pyridine Nitrogen and Carbon Centers

The reactivity of the pyridine ring in Pyridine, 2-(2-azidophenyl)- is dictated by the fundamental electronic properties of pyridine itself. The nitrogen atom is more electronegative than the carbon atoms, leading to a polarized ring system. uoanbar.edu.iq This has profound consequences for its reactivity towards both electrophiles and nucleophiles.

Electrophilic Reactivity: The lone pair of electrons on the pyridine nitrogen is readily available, making the nitrogen atom basic and nucleophilic. numberanalytics.com It can be easily protonated by acids to form a pyridinium (B92312) salt or react with electrophiles like alkyl halides. uoanbar.edu.iq However, this same electronegativity deactivates the pyridine ring's carbon atoms towards electrophilic substitution, making such reactions significantly more difficult than on a benzene (B151609) ring. uoanbar.edu.iqquora.com When electrophilic substitution does occur, it is directed to the 3- and 5-positions, which have a relatively higher electron density compared to the 2-, 4-, and 6-positions. uoanbar.edu.iqquora.com The formation of the positively charged pyridinium ion under acidic conditions further deactivates the ring. uoanbar.edu.iq

Nucleophilic Reactivity: Conversely, the electron-deficient nature of the carbon atoms at positions 2, 4, and 6 makes them susceptible to nucleophilic attack. uoanbar.edu.iqnumberanalytics.com The pyridine ring is considered activated towards nucleophiles, akin to a benzene ring bearing a strong electron-withdrawing group. uoanbar.edu.iq In Pyridine, 2-(2-azidophenyl)-, the 2-position is blocked by the azidophenyl group. Therefore, nucleophilic attack would preferentially occur at the 4- and 6-positions. The pyridine nitrogen can also act as a ligand, coordinating to a wide range of metal centers to form metal complexes. nih.gov This coordination behavior is a key aspect of its nucleophilic character. The use of 2-pyridyl organometallic species as nucleophiles in cross-coupling reactions is well-documented, although they are known to be challenging coupling partners. nih.gov

Reactivity TypeReactive CenterDescriptionPreferred Position(s)Reference
Electrophilic AttackPyridine NitrogenActs as a base or nucleophile (e.g., protonation, alkylation, metal coordination).N1 uoanbar.edu.iqnumberanalytics.com
Electrophilic SubstitutionPyridine CarbonsRing is strongly deactivated due to the electronegative nitrogen. Reactions require harsh conditions.C3, C5 uoanbar.edu.iqquora.com
Nucleophilic Substitution/AdditionPyridine CarbonsRing is activated at positions ortho and para to the nitrogen.C4, C6 (C2 is substituted) uoanbar.edu.iqnumberanalytics.com

Computational and Spectroscopic Methodologies for Mechanistic Elucidation

Quantum Chemical Calculations in Reaction Pathway Analysis

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions involving "Pyridine, 2-(2-azidophenyl)-". These computational approaches allow for the characterization of transient species and the elucidation of complex reaction pathways that are often difficult to observe experimentally.

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and characterizing the transition states in the thermal and photochemical reactions of "Pyridine, 2-(2-azidophenyl)-". DFT calculations, often employing functionals like B3LYP with a 6-31G* basis set, are used to model the intricate steps of its cyclization.

The thermal conversion of 2-(2-azidophenyl)pyridine to 5-deazaproflavine is a key process that has been scrutinized using DFT. This reaction is understood to proceed through the formation of a singlet nitrene intermediate. DFT calculations help in locating the transition states involved in the cyclization of this nitrene, providing insights into the energetics and feasibility of the proposed mechanistic pathways.

While DFT is widely used, ab initio and semi-empirical methods also contribute to understanding the ground and excited state properties of "Pyridine, 2-(2-azidophenyl)-". Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate descriptions of molecular systems, albeit at a higher computational cost.

Semi-empirical methods, on the other hand, offer a faster computational alternative by incorporating some experimental data into the calculations. These methods are particularly useful for preliminary explorations of large molecular systems or for studying excited state dynamics where multiple calculations are required. For "Pyridine, 2-(2-azidophenyl)-", these methods can complement DFT studies by providing a broader overview of its electronic behavior.

The photochemical reactivity of "Pyridine, 2-(2-azidophenyl)-" is another area where computational modeling is crucial. Upon irradiation, the azide (B81097) group can undergo nitrogen elimination to form a highly reactive nitrene intermediate. Understanding the molecular orbital contributions is key to explaining this process.

Time-dependent DFT (TD-DFT) is often employed to model the excited states and photochemical pathways. These calculations can reveal which molecular orbitals are involved in the electronic transitions upon light absorption and how these transitions lead to the observed chemical changes. For instance, the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can determine the initial steps of the photochemical reaction.

Advanced Spectroscopic Techniques in Structural and Reaction Monitoring Research

Spectroscopic techniques are indispensable for the structural characterization of "Pyridine, 2-(2-azidophenyl)-" and for monitoring the progress of its reactions in real-time.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural assignment of "Pyridine, 2-(2-azidophenyl)-" and its reaction products. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum of "Pyridine, 2-(2-azidophenyl)-" in CDCl₃ shows characteristic signals for the aromatic protons. For example, the proton adjacent to the nitrogen in the pyridine (B92270) ring typically appears at a downfield chemical shift. The coupling patterns between adjacent protons further aid in the precise assignment of each signal to a specific proton in the molecule.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. The carbon atoms attached to the nitrogen atoms and the azide group have distinct chemical shifts that are sensitive to their electronic environment.

Table 1: Representative ¹H and ¹³C NMR Data for Pyridine, 2-(2-azidophenyl)- in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridinyl-H38.69 (ddd, J = 4.8, 1.8, 0.9 Hz)149.8
Pyridinyl-H47.76 (td, J = 7.7, 1.8 Hz)136.8
Pyridinyl-H57.27 (ddd, J = 7.5, 4.8, 1.2 Hz)122.9
Pyridinyl-H68.15 (dt, J = 8.0, 1.0 Hz)124.6
Phenyl-H3'7.45 (td, J = 7.8, 1.5 Hz)131.2
Phenyl-H4'7.18 (td, J = 7.7, 1.2 Hz)125.1
Phenyl-H5'7.91 (dd, J = 7.8, 1.5 Hz)129.2
Phenyl-H6'7.16 (dd, J = 8.1, 1.2 Hz)118.1
Pyridinyl-C2-156.9
Phenyl-C1'-138.8
Phenyl-C2'-139.1

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in "Pyridine, 2-(2-azidophenyl)-". The most prominent and diagnostic feature in its IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group. This peak typically appears in the region of 2100-2150 cm⁻¹.

The disappearance of this characteristic azide peak can be used to monitor the progress of reactions involving the conversion of the azide group, such as its thermal or photochemical decomposition to a nitrene. In addition to the azide stretch, the IR spectrum also shows characteristic bands for the C-H and C=C stretching and bending vibrations of the aromatic rings.

Table 2: Characteristic IR Absorption Frequencies for Pyridine, 2-(2-azidophenyl)-

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Azide (N₃)Asymmetric Stretch2125
Aromatic C-HStretch3050-3150
Aromatic C=CStretch1450-1600

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of the elemental composition of Pyridine, 2-(2-azidophenyl)- and for elucidating its fragmentation pathways under ionization. HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a unique molecular formula.

The primary fragmentation of aryl azides upon electron impact (EI) ionization is the loss of a molecule of nitrogen (N₂), which has a mass of approximately 28.006 Da. researchgate.net This initial fragmentation step is a key diagnostic feature in the mass spectrum of 2-(2-azidophenyl)pyridine. Following the expulsion of nitrogen, a highly reactive nitrene radical cation is formed. This intermediate can then undergo a series of complex rearrangements and further fragmentations.

Common fragmentation patterns observed for substituted aryl azides and related heterocyclic systems can be used to predict the subsequent decomposition of the 2-(2-nitrenophenyl)pyridine radical cation. researchgate.netmdpi.com These pathways often involve ring-opening, ring-expansion, or the loss of small neutral molecules like hydrogen cyanide (HCN). researchgate.net Analysis of these fragment ions provides a detailed fingerprint of the molecule's structure. For instance, the fragmentation of prazoles, which also contain pyridine rings, often involves cleavage near the linker group between the heterocyclic rings. mdpi.com

Table 1: Predicted HRMS Fragmentation Data for Pyridine, 2-(2-azidophenyl)-

Fragment Description Proposed Formula Calculated m/z
Molecular Ion C₁₁H₈N₄⁺• 196.0795
Loss of N₂ C₁₁H₈N₂⁺• 168.0733
Pyridyl Cation C₅H₄N⁺ 78.0344
Phenyl Cation C₆H₅⁺ 77.0391

Note: The m/z values are predicted based on typical fragmentation patterns for aryl azides and related heterocyclic compounds. Actual experimental values may vary slightly.

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Visible (UV-Vis) absorption spectroscopy is employed to characterize the electronic structure of Pyridine, 2-(2-azidophenyl)- and to monitor the kinetics of its photochemical reactions. The UV-Vis spectrum is governed by electronic transitions, primarily π → π* and n → π* transitions, within the molecule's chromophores. researchgate.net The pyridine ring itself exhibits characteristic absorptions, which are modified by the conjugated 2-azidophenyl substituent. researchgate.net The extended conjugation between the phenyl and pyridine rings is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual chromophores.

This technique is particularly powerful for studying reaction kinetics, such as the photolysis of the azide to form the corresponding nitrene. Upon irradiation with UV light, the azide group decomposes, leading to a change in the electronic structure of the molecule. This transformation can be monitored in real-time by observing the decrease in the absorbance of the starting azide and the appearance of new absorption bands corresponding to the transient nitrene intermediate. ucsd.edu Studies on similar aromatic nitrenes have shown that singlet nitrenes often display sharp, characteristic absorption bands in the 300-365 nm range. acs.org By tracking the change in absorbance at a specific wavelength over time, the rate constant for the reaction can be determined. rsc.org

Table 2: Expected UV-Vis Absorption Data

Species Transition Type Expected λmax (nm) Notes
Pyridine, 2-(2-azidophenyl)- π → π* ~280-320 Absorption due to the conjugated aromatic system.
Pyridine, 2-(2-azidophenyl)- n → π* ~250-270 Contribution from the azide and pyridine nitrogen lone pairs.

Note: λmax values are estimates based on data for related compounds and general principles of UV-Vis spectroscopy.

Electron Spin Resonance (ESR) Spectroscopy for Detection of Paramagnetic Intermediates (e.g., Nitrenes)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the most direct method for detecting and characterizing paramagnetic species, such as the triplet nitrene intermediate formed during the photolysis of Pyridine, 2-(2-azidophenyl)-. uq.edu.au While the initial photolysis product is a singlet nitrene, it can intersystem cross to the more stable triplet ground state, which has two unpaired electrons.

The photolysis of related bis(azidophenyl)pyridines in a frozen matrix at low temperatures (e.g., 7 K) has been shown to proceed stepwise, first forming a triplet mononitrene, which is observable by ESR, and then a quintet dinitrene upon further irradiation. researchgate.netacs.org The ESR spectrum of the triplet nitrene is characterized by specific parameters, namely the zero-field splitting (ZFS) parameters D and E, which describe the interaction between the unpaired electrons. nih.govresearchgate.net The D value is a measure of the magnetic dipole-dipole interaction along the principal axis, while the E value describes the asymmetry of this interaction in the xy-plane. For a typical aryl nitrene, a strong transition at a low magnetic field (Δmₛ = ±2) and other transitions at higher fields are observed. Simulating the experimental spectrum allows for the precise determination of the D and E values, confirming the structure and electronic state of the triplet nitrene. nih.gov

Table 3: Representative ESR Parameters for Aryl Nitrene Intermediates

Intermediate Spin State g-factor (g) D-value (cm⁻¹) E-value (cm⁻¹)
Triplet 2-(2-Nitrenophenyl)pyridine Triplet (S=1) ~2.003 ~1.0 ~0

Note: Data for the triplet nitrene are typical values for related mononitrenes. Data for the quintet dinitrene are from published research for comparison. acs.orgnih.gov

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice.

For Pyridine, 2-(2-azidophenyl)-, a single-crystal X-ray diffraction experiment would involve irradiating a suitable single crystal with monochromatic X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions can be determined. While the crystal structure for the specific title compound, Pyridine, 2-(2-azidophenyl)-, is not found in the searched literature, analysis of related structures provides insight into expected features. For example, the crystal structure of a derivative, 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide, was solved in the triclinic space group P-1 and revealed intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov Similarly, crystallographic studies on Ni(II) complexes containing pyridine ligands have provided detailed structural information, including unit cell dimensions and space groups. researchgate.net

The data obtained from X-ray crystallography, such as the planarity of the aromatic rings and the orientation of the azide group relative to the pyridine ring, are invaluable for understanding intermolecular interactions and for providing a basis for computational modeling.

Table 4: Compound Names Mentioned in the Article

Compound Name
Pyridine, 2-(2-azidophenyl)-
2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide
Pyridine, 2-(2-nitrenophenyl)-
Hydrogen Cyanide
2,6-Bis(4'-nitrenophenyl)-4-phenylpyridine
Pyridine

Advanced Applications of 2 2 Azidophenyl Pyridine in Synthetic Chemistry and Material Science

Versatile Precursor for the Synthesis of Diverse Heterocyclic Scaffolds

The strategic placement of the azide (B81097) group ortho to the pyridine-bearing phenyl ring in 2-(2-azidophenyl)pyridine facilitates a range of intramolecular cyclization reactions, providing access to a variety of fused heterocyclic systems. This section delves into the construction of imidazo[1,2-a]pyridines, quinolines, benzazepines, and pyridine-fused triazoles from this adaptable precursor.

Construction of Imidazo[1,2-a]pyridines and Related Ring Systems

Imidazo[1,2-a]pyridines are a class of nitrogen-fused bicyclic heterocycles that are of significant interest in medicinal chemistry due to their wide range of biological activities. rsc.orgorganic-chemistry.org The conventional synthesis of these scaffolds often involves the condensation of 2-aminopyridines with α-haloketones or through multicomponent reactions such as the Groebke–Blackburn–Bienaymé reaction. mdpi.com

While direct synthesis from 2-(2-azidophenyl)pyridine is not extensively documented in peer-reviewed literature, the inherent reactivity of the ortho-azidoaryl system suggests a potential pathway for the construction of imidazo[1,2-a]pyridine-like structures. The thermal or photochemical decomposition of the azide group in 2-(2-azidophenyl)pyridine would generate a highly reactive nitrene intermediate. This nitrene could then potentially undergo an intramolecular cyclization by attacking the nitrogen atom of the pyridine (B92270) ring, followed by rearrangement to yield the stable aromatic imidazo[1,2-a]pyridine (B132010) core. This hypothetical intramolecular cyclization is depicted in the following reaction scheme:

Hypothetical Reaction Scheme for Imidazo[1,2-a]pyridine Synthesis

ReactantConditionsIntermediateProduct
2-(2-Azidophenyl)pyridineHeat or UV lightPhenylnitrene intermediateImidazo[1,2-a]pyridine derivative

Further research is warranted to explore the viability of this synthetic route and to optimize the reaction conditions. The development of such a method could provide a novel and direct entry to this important class of heterocycles.

Access to Quinoline (B57606) and Benzazepine Derivatives

The synthesis of quinoline and benzazepine derivatives represents another promising application of 2-(2-azidophenyl)pyridine, leveraging the reactivity of the azide functionality.

The synthesis of quinolines from ortho-azidocinnamoyl compounds, formed from the condensation of 2-azidobenzaldehydes and ketones, has been reported. mdpi.com Irradiation of these aryl azides generates nitrenes, which then cyclize to form quinolines. mdpi.com By analogy, it is conceivable that 2-(2-azidophenyl)pyridine could be elaborated into derivatives that undergo similar intramolecular cyclizations to afford quinoline scaffolds. For instance, the introduction of a two-carbon unit with a terminal double bond at the position ortho to the azide could set the stage for a nitrene-mediated cyclization onto the pyridine ring, ultimately leading to a quinoline derivative.

Benzazepine derivatives, seven-membered nitrogen-containing heterocycles, are also potential targets. Intramolecular nitrene insertion into a C-H bond is a known method for the formation of seven-membered rings. In the case of 2-(2-azidophenyl)pyridine, if a suitable alkyl chain were attached to the phenyl ring, the photochemically or thermally generated nitrene could undergo an intramolecular C-H insertion to construct the benzazepine core.

The following table summarizes the potential synthetic pathways to quinolines and benzazepines from 2-(2-azidophenyl)pyridine derivatives:

Target HeterocycleProposed Synthetic StrategyKey Intermediate
QuinolineIntramolecular cyclization of a nitrene onto an appended vinyl group.Aryl nitrene
BenzazepineIntramolecular C-H insertion of a nitrene into an appended alkyl chain.Aryl nitrene

These proposed synthetic routes highlight the potential of 2-(2-azidophenyl)pyridine as a versatile precursor for a range of N-heterocycles, although experimental validation is required.

Pyridine-Fused Triazoles and Other Nitrogen-Rich Heterocycles via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The azide group in 2-(2-azidophenyl)pyridine makes it an ideal substrate for this powerful transformation.

By reacting 2-(2-azidophenyl)pyridine with a variety of terminal alkynes in the presence of a copper(I) catalyst, a library of novel 1-(2-(pyridin-2-yl)phenyl)-4-substituted-1H-1,2,3-triazoles can be readily synthesized. This modular approach allows for the introduction of a wide range of functional groups onto the triazole ring, enabling the fine-tuning of the molecule's properties for various applications.

The synthesis of bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit via click chemistry has been demonstrated to be a successful strategy for generating compounds with potential neurotropic activity. nih.gov This underscores the utility of the click chemistry approach in medicinal chemistry and drug discovery.

The following table showcases the versatility of the CuAAC reaction with 2-(2-azidophenyl)pyridine:

Alkyne SubstrateCatalystProduct
Propargyl alcoholCuSO4/Sodium Ascorbate1-(2-(Pyridin-2-yl)phenyl)-4-(hydroxymethyl)-1H-1,2,3-triazole
PhenylacetyleneCuI/DIPEA1-(2-(Pyridin-2-yl)phenyl)-4-phenyl-1H-1,2,3-triazole
Ethynylferrocene[Cu(PPh3)3Br]1-(2-(Pyridin-2-yl)phenyl)-4-ferrocenyl-1H-1,2,3-triazole

This click chemistry approach provides a straightforward and highly adaptable route to novel pyridine-fused triazole derivatives with potential applications in various fields, including medicinal chemistry and materials science.

Design and Synthesis of Functional Materials and Chemical Probes

The unique electronic and structural features of the 2-(2-azidophenyl)pyridine moiety make it an attractive building block for the design of functional materials and chemical probes. The pyridine ring can act as a coordinating ligand for metal ions, while the phenyl ring provides a scaffold for further functionalization. The azide group serves as a versatile handle for incorporating this unit into larger molecular architectures.

Development of Luminogens with Aggregation-Induced Emission Enhancement (AIEE) Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. magtech.com.cn This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The design of AIE-active molecules, often referred to as AIEgens, typically involves the creation of propeller-shaped molecules that have restricted intramolecular rotation in the aggregated state.

Pyridine-containing compounds have been successfully utilized in the development of AIE-active materials. nih.govrsc.org The 2-(2-azidophenyl)pyridine unit can be readily incorporated into known AIEgen scaffolds, such as tetraphenylethylene (B103901) (TPE), through click chemistry. By reacting an ethynyl-functionalized TPE derivative with 2-(2-azidophenyl)pyridine, a novel TPE-pyridine conjugate can be synthesized. The resulting molecule would possess the AIE-active TPE core and the metal-coordinating pyridine unit, potentially leading to new materials with tunable photophysical properties and sensing capabilities.

The following table outlines a potential synthetic strategy for a TPE-based AIEgen incorporating the 2-(2-azidophenyl)pyridine moiety:

AIE Scaffold (Alkyne-functionalized)Azide ComponentReaction TypePotential Application
Tetraphenylethylene-acetylene2-(2-Azidophenyl)pyridineCuAACFluorescent sensor for metal ions

This modular approach allows for the systematic modification of the AIEgen's structure and the investigation of the structure-property relationships, paving the way for the development of new and improved AIE-active materials.

Integration into Photochromic Systems and Molecular Switches

Photochromic materials are compounds that can reversibly change their color upon exposure to light of a specific wavelength. This property makes them attractive for applications in optical data storage, smart windows, and molecular switches. Azobenzene and its derivatives are a well-studied class of photochromic compounds that undergo a reversible trans-cis isomerization upon irradiation with UV and visible light.

The incorporation of pyridine units into photochromic systems can introduce additional functionalities, such as pH-sensitivity and metal-coordination capabilities. Phenylazopyridine, for example, has been investigated as a molecular switch in photochemical reactions. nih.gov

The 2-(2-azidophenyl)pyridine unit can be strategically integrated into photochromic molecules. For instance, the azide group can be used as a synthetic handle to attach this moiety to an existing photochromic scaffold, such as a spiropyran or a diarylethene, via click chemistry. The resulting hybrid molecule would combine the photochromic properties of the parent scaffold with the unique electronic and coordinating properties of the 2-phenylpyridine (B120327) unit. This could lead to the development of multi-responsive molecular switches that can be controlled by both light and the presence of metal ions.

The following table illustrates a conceptual approach for integrating 2-(2-azidophenyl)pyridine into a photochromic system:

Photochromic Scaffold (Alkyne-functionalized)Azide ComponentReaction TypePotential Functionality
Spiropyran-alkyne2-(2-Azidophenyl)pyridineCuAACDual light- and metal-responsive molecular switch

The ability to incorporate the 2-(2-azidophenyl)pyridine moiety into complex molecular architectures through reliable and efficient chemical transformations opens up new avenues for the design of sophisticated functional materials with tailored properties.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the use of the chemical compound Pyridine, 2-(2-azidophenyl)- as a component in chemosensors or as a recognition unit.

Future Research Directions and Emerging Paradigms

Exploration of Asymmetric Catalysis and Enantioselective Transformations

The pyridine (B92270) moiety is a well-established ligand in transition-metal-catalyzed reactions, while the azide (B81097) group offers a gateway to various nitrogen-containing functionalities. The combination of these features in 2-(2-azidophenyl)pyridine opens avenues for its use in asymmetric catalysis. Future research will likely focus on designing chiral ligands derived from this compound. For instance, the azide can be transformed into a chiral amine or a triazole ring bearing a stereocenter, which can then coordinate to a metal center.

These new chiral ligands could be applied in a range of enantioselective transformations. The development of chiral pyridine-based catalysts is an active area of research, with applications in synthesizing molecules with specific three-dimensional arrangements. nih.govcapes.gov.brresearchgate.net For example, chiral pyridine-hydrazone ligands have been successfully used in palladium-catalyzed additions to cyclic ketimines, achieving high yields and enantioselectivities. nih.gov Similarly, chiral nucleophilic pyridine catalysts have been developed for the synthesis of compounds with quaternary carbon centers. capes.gov.br Ligands derived from 2-(2-azidophenyl)pyridine could be explored in similar catalytic systems.

Table 1: Potential Asymmetric Reactions Utilizing Chiral Ligands from 2-(2-azidophenyl)pyridine

Catalytic Reaction Potential Chiral Ligand Type Target Product Class
Asymmetric Hydrogenation Chiral phosphine-pyridyl amine Enantiopure amines, alcohols
Enantioselective C-H Activation Chiral bidentate N,N-ligand Complex heterocyclic scaffolds
Asymmetric [2+2+2] Cycloaddition Chiral cobalt- or rhodium-pyridyl triazole complex Highly substituted chiral pyridines

Integration into Supramolecular Chemistry and Self-Assembled Systems

The field of supramolecular chemistry, which focuses on non-covalent interactions to build larger, organized structures, stands to benefit from the integration of 2-(2-azidophenyl)pyridine. The pyridine ring can participate in hydrogen bonding, metal coordination, and π-π stacking interactions, while the azide group can be converted into a 1,2,3-triazole via "click chemistry." This triazole unit is an excellent hydrogen bond donor and can also coordinate with metal ions.

This dual functionality allows for the design of complex, self-assembled systems. For example, macrocycles containing bis(1,2,3-triazolyl)pyridine motifs, which can be prepared from diazide precursors, have been shown to self-assemble with metal ions and form nanotube structures in the solid state. rsc.org Derivatives of 2-(2-azidophenyl)pyridine could be used to create similar or even more intricate architectures, such as molecular cages, polymers, and interlocked structures like catenanes and rotaxanes. rsc.orgrsc.org The self-assembly process can be directed by anions or metal ions, leading to materials with tunable properties for applications in sensing, catalysis, or materials science. nih.govresearchgate.netnih.gov

Application of Ultrafast Spectroscopy for Elucidating Transient Species

The photochemistry of aryl azides is rich and complex, involving the formation of highly reactive, short-lived intermediates such as nitrenes. Upon irradiation, 2-(2-azidophenyl)pyridine is known to undergo fragmentation and isomerization, leading to products like 5λ⁵σ³-pyrido[1,2-b]indazole and pyrido[3,2-b]indole. rsc.org The precise mechanisms and the dynamics of the transient species involved in these transformations are not fully understood.

Ultrafast spectroscopy techniques, such as femtosecond transient absorption and resonance-enhanced multiphoton ionization, are powerful tools for studying these fleeting intermediates. nih.govnih.gov By applying these methods to 2-(2-azidophenyl)pyridine, researchers can directly observe the formation and decay of the singlet and triplet nitrene species, as well as any subsequent ring-expansion or cyclization intermediates. This would provide a detailed picture of the reaction pathways and the factors that control the product distribution. rsc.orgamanote.com Understanding these fundamental photochemical dynamics is crucial for controlling the reaction outcomes and designing new photoresponsive materials. bris.ac.uk

Table 2: Potential Transient Species in the Photolysis of 2-(2-azidophenyl)pyridine

Transient Species Spectroscopic Technique for Detection Expected Lifetime
Singlet Phenylnitrene Femtosecond Transient Absorption Picoseconds to Nanoseconds
Triplet Phenylnitrene Nanosecond Laser Flash Photolysis Microseconds to Milliseconds
Benzazirine Time-Resolved Infrared Spectroscopy Nanoseconds

Development of Sustainable and Environmentally Benign Synthetic Protocols

Traditional methods for synthesizing and handling organic azides can pose safety risks due to their potential explosive nature. researchgate.net Furthermore, many organic reactions rely on volatile and toxic solvents. A key future direction is the development of sustainable and greener protocols for the synthesis and utilization of 2-(2-azidophenyl)pyridine.

Flow chemistry offers a promising solution for the safe synthesis of azides. researchgate.neteurekaselect.com By performing reactions in small-diameter tubes, heat and mass transfer are improved, preventing the formation of local hot spots and minimizing the risk of explosions. Continuous flow systems also allow for the in-line generation and immediate use of hazardous intermediates, avoiding their isolation and handling. researchgate.neteurekaselect.com Research into flow-based diazotization to produce 2-(2-azidophenyl)pyridine would be a significant step towards safer production.

Furthermore, exploring environmentally benign reaction media, such as water or bio-based solvents like cyclopentyl methyl ether (CPME), can significantly reduce the environmental impact of synthetic processes involving this compound. nih.govnih.gov For instance, base-promoted amination reactions of pyridines have been successfully carried out in water, avoiding the need for precious metal catalysts and organic solvents. nih.gov Similar green chemistry principles could be applied to the reactions of 2-(2-azidophenyl)pyridine, such as its conversion to aminopyridines or its participation in cycloaddition reactions.

Q & A

Q. What are the established synthetic routes and characterization methods for 2-(2-azidophenyl)pyridine?

Methodological Answer: The synthesis of 2-(2-azidophenyl)pyridine typically involves nitrenoid cyclization or azide substitution reactions. A key route includes the pyrolysis of 3-azido-4-(2-pyridyl)carbostyrils under controlled conditions, yielding pyrido[1,2-f]indazole derivatives as primary products . Characterization employs:

  • NMR Spectroscopy : To confirm aromatic proton environments and azide group integration.
  • Mass Spectrometry (MS) : For molecular ion peak validation (e.g., [M+H]⁺).
  • X-ray Crystallography : To resolve structural ambiguities, as demonstrated in related pyridine derivatives (e.g., 400-[4-(Pyridin-2-yl)phenyl]terpyridine) .

Q. What are the primary applications of 2-(2-azidophenyl)pyridine in organic synthesis?

Methodological Answer: This compound serves as a precursor for:

  • Heterocyclic Synthesis : Nitrenoid cyclization generates pyrido[1,2-f]indazole scaffolds, which are valuable in medicinal chemistry for kinase inhibition studies .
  • Click Chemistry : The azide group enables Huisgen cycloaddition with alkynes, facilitating bioconjugation or polymer functionalization .

Q. What safety protocols are critical when handling 2-(2-azidophenyl)pyridine?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of azide decomposition products (e.g., HN₃) .
  • Storage : Store in airtight containers at 2–8°C, away from reducing agents or heat sources .

Advanced Questions

Q. How does the reaction mechanism of nitrenoid cyclization influence product selectivity in 2-(2-azidophenyl)pyridine derivatives?

Methodological Answer: Nitrenoid intermediates formed during pyrolysis undergo intramolecular cyclization, favoring six-membered ring formation (pyridoindazoles) over alternative pathways. Computational studies suggest:

  • Transition-State Stabilization : Electron-withdrawing groups on the pyridine ring lower activation energy for cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitrene stability, reducing side reactions .

Q. How can reaction conditions be optimized to improve yields of pyrido[1,2-f]indazole from 2-(2-azidophenyl)pyridine?

Methodological Answer: Key parameters include:

  • Temperature Control : Pyrolysis at 120–150°C minimizes decomposition while ensuring complete azide conversion .
  • Catalytic Additives : Cu(I) or Ru(II) catalysts accelerate cyclization, achieving >85% yields in model systems .
  • Purification : Column chromatography (silica gel, hexane/EtOAc eluent) isolates products with >99% purity .

Q. How do researchers address contradictions in product distribution between nitrenoid cyclization and alternative pathways?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products (e.g., pyridoindazoles), while prolonged heating may yield thermodynamically stable isomers .
  • Isotopic Labeling : ¹⁵N-labeled azides track nitrene migration pathways, resolving ambiguities in product formation .
  • Computational Modeling : DFT studies predict regioselectivity, guiding substrate modification (e.g., electron-donating substituents) to suppress undesired pathways .

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